Hexanoic acid is a C6, straight-chain saturated fatty acid. It has a role as a human metabolite and a plant metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of a hexanoate.
Caproic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Hexanoic acid is a natural product found in Humulus lupulus, Truncocolumella citrina, and other organisms with data available.
Caproic Acid is a saturated medium-chain fatty acid with a 6-carbon backbone. Caproic acid is found naturally in various plant and animal fats and oils.
It is a colorless oily liquid smelling of cheese. It is a fatty acid found naturally in various animal fats and oils. Caproic acid is a medium chain triglycerides (MCT). MCTs are widely used for parenteral nutrition in individuals requiring supplemental nutrition and are being more widely used in foods, drugs and cosmetics; they are essentially non-toxic. It is safe for human dietary consumption up to levels of 1g/kg. (A3658).
hexanoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Saw Palmetto (part of).
C6H12O2
CH3(CH2)4COOH
Hexanoic acid
CAS No.: 142-62-1
Cat. No.: VC21315934
Molecular Formula: C6H12O2
C6H12O2
CH3(CH2)4COOH
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 142-62-1 |
---|---|
Molecular Formula | C6H12O2 C6H12O2 CH3(CH2)4COOH |
Molecular Weight | 116.16 g/mol |
IUPAC Name | hexanoic acid |
Standard InChI | InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) |
Standard InChI Key | FUZZWVXGSFPDMH-UHFFFAOYSA-N |
SMILES | CCCCCC(=O)O |
Canonical SMILES | CCCCCC(=O)O |
Boiling Point | 396 to 397 °F at 760 mmHg (NTP, 1992) 205.8 °C 202.00 to 203.00 °C. @ 760.00 mm Hg 205 °C |
Colorform | Oily liquid |
Flash Point | 220 °F (NTP, 1992) 215 °F (102 °C) (Open cup) 102 °C o.c. |
Melting Point | 27 °F (NTP, 1992) -3.4 °C -4.00 to -3.00 °C. @ 760.00 mm Hg -3 °C |
Physical and Chemical Properties
Chemical Identity
Hexanoic acid has the molecular formula C6H12O2 with a molecular weight of 116.1583 g/mol. The IUPAC standard name is hexanoic acid, though it is frequently referred to as caproic acid in industrial contexts . Its chemical structure consists of a six-carbon chain with a carboxylic acid functional group at one end.
Physical Properties
The physical properties of hexanoic acid make it distinctive and useful for various applications. It exists as a colorless liquid with a characteristic pungent odor at room temperature. The compound has a conversion factor of 1 ppm = 4.78 mg/m³ for air concentration calculations .
Key physical properties of hexanoic acid are summarized in the following table:
The thermochemical properties of hexanoic acid have been well-documented, with the standard enthalpy of formation in gas phase determined to be -512 ± 4 kJ/mol, representing an average of seven independent measurements .
Biosynthesis and Production
Natural Biosynthesis
In plants, hexanoic acid is synthesized from acetate and is related to the C6-family of green leaf volatiles. These compounds are produced when plants experience stress from herbivore damage or physical wounding . This natural production pathway is an important component of plant defense mechanisms against various biotic and abiotic stressors.
Microbial Production
Recent advances in biotechnology have enabled the production of hexanoic acid through engineered microbial systems. Notably, researchers have developed biosynthetic pathways in the yeast Kluyveromyces marxianus by integrating five combinations of seven genes (AtoB, BktB, Crt, Hbd, MCT1, Ter, and TES1). This genetic engineering approach resulted in a recombinant strain, designated H4A, capable of producing 154 mg/L of hexanoic acid using galactose as the sole substrate .
An interesting challenge identified in the microbial production of hexanoic acid is product instability due to re-assimilation during fermentation. This occurs because of the reverse activity of AtoB, which condenses two acetyl-CoA molecules into acetoacetyl-CoA. Researchers found that this instability could be overcome by replacing AtoB with malonyl CoA-acyl carrier protein transacylase (MCT1) from Saccharomyces cerevisiae. The MCT1 pathway provides slower but more stable acetyl-CoA chain elongation compared to the faster but unstable AtoB-mediated route .
Production from Mixed Organic Waste
Environmental sustainability research has investigated the production of hexanoic acid from mixed organic waste via chain elongation processes. This approach represents a promising avenue for sustainable production of this valuable compound while simultaneously addressing waste management challenges .
Biological Activities and Applications
Plant Defense Priming
One of the most significant biological activities of hexanoic acid is its ability to induce resistance in plants against pathogens. Hexanoic acid-induced resistance (Hx-IR) effectively protects plants from viral, bacterial, and fungal diseases, as well as insect pests .
The defense mechanisms triggered by hexanoic acid are orchestrated by several plant growth regulators, particularly those regulated by salicylic acid (SA) and jasmonic acid (JA). This finding is particularly interesting because these defense pathways are typically activated under different circumstances – the SA pathway is initiated by challenge with microbes causing necrosis, whereas the JA pathway occurs with colonization by beneficial microbes .
Mechanisms of Action in Plant Protection
Hexanoic acid appears to counteract the negative effect of coronatine (COR) and jasmonyl-isoleucine (JA-Ile) on the salicylic acid pathway. In hexanoic acid-treated plants, researchers have observed increased expression of jasmonic acid carboxyl methyltransferase (JMT) and the SA marker genes PR1 and PR5, indicating a boost in this signaling pathway at the expense of a decrease in JA-Ile .
Furthermore, hexanoic acid treatment potentiates 12-oxo-phytodienoic acid accumulation, suggesting this molecule might play a direct role in hexanoic acid-induced resistance. These results support a positive relationship between the salicylic acid and jasmonic acid pathways in hexanoic acid-primed plants .
Another protective mechanism of hexanoic acid involves inhibition of stomatal opening in plants in the presence of coronatine (COR), which is a virulence factor produced by certain pathogens. By preventing stomatal opening, hexanoic acid treatment suppresses effector action to prevent bacterial entry into the mesophyll .
Reduction of Oxidative Stress
Hexanoic acid treatment reduces the accumulation of reactive oxygen species (ROS) that typically occurs upon pathogen challenge. This reduction in ROS occurs because hexanoic acid primes plants for enhanced activities of peroxidases and enzymes in the glutathione-ascorbate cycle . Reduced ROS stress is considered a primary effect of beneficial hexanoic acid treatments in plant systems.
Enhanced Cell Wall Integrity
Hexanoic acid-treated citrus plants show enhanced production of polygalacturonase inhibitors, which minimize plant cell wall destruction by pectin-degrading enzymes produced by pathogens. Simultaneously, these inhibitors could promote the formation of oligogalacturonides from pectins, which themselves function as defense inducers .
Industrial Applications
Beyond its agricultural applications, hexanoic acid serves as a precursor for fine chemistry and has diverse industrial applications. Its production from mixed organic waste via chain elongation represents a sustainable approach to obtaining this valuable compound for industrial purposes .
Recent Research and Future Perspectives
Integration with Plant Protection Strategies
Recent research suggests that hexanoic acid has the potential to be successfully integrated into vaccination-like strategies to protect plants against diseases and abiotic stresses. Its ability to prime multiple defense pathways simultaneously makes it a promising candidate for sustainable agricultural practices .
Biotechnological Advancements
The successful construction of hexanoic acid biosynthetic pathways in yeast represents a significant advancement in biotechnology. This achievement marks the first time hexanoic acid has been produced in yeast through engineered metabolic pathways comprising 5-7 genes in Kluyveromyces marxianus . These developments open new possibilities for the sustainable production of hexanoic acid for various applications.
Environmental Applications
Research into the production of hexanoic acid from mixed organic waste via chain elongation processes represents an important intersection of waste management and valuable chemical production. Further developments in this area could contribute significantly to circular economy approaches and sustainable chemistry practices .
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